molecular formula C12H17N3O3 B3154489 N-(2-Morpholinoethyl)-4-nitroaniline CAS No. 77755-81-8

N-(2-Morpholinoethyl)-4-nitroaniline

Cat. No. B3154489
CAS RN: 77755-81-8
M. Wt: 251.28 g/mol
InChI Key: NWUVRJDVZZNZGH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves reactions with morpholinoethyl groups. For instance, 2-morpholinoethyl-substituted benzimidazolium salts and their Ag(I)NHC complexes were synthesized in dimethylformamide at 80°C temperature from the N-(2-morpholinoethyl)benzimidazole and alkyl halides .


Molecular Structure Analysis

The molecular structure of similar compounds involves a morpholinoethyl group attached to various other functional groups. For example, the structure of “N-(2-Morpholinoethyl)nicotinamide” contains a total of 35 bonds, including 18 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 secondary amide (aromatic), 1 tertiary amine (aliphatic), 1 ether (aliphatic), and 1 Pyridine .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the morpholinoethyl group. For example, pseudouridylation, a type of RNA modification, can be detected using N-Cyclohexyl-N’-(2-morpholinoethyl)carbodiimide (CMC) as a chemical probe .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds often involve unique characteristics due to the presence of the morpholinoethyl group. For example, pseudouridine (Ψ), a rotational isomer of uridine, has distinct chemical properties that can ultimately have an impact on RNA function and gene expression .

Scientific Research Applications

Cytotoxic Effects

N-(2-Morpholinoethyl)-4-nitroaniline analogs, such as N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide, have shown cytotoxic effects. At a concentration of 3.16 µM/mL, it presents effects similar to those of the reference drug cisplatin .

Future Directions

The future directions for research involving similar compounds often involve their potential applications in biological systems. For example, RNA modifications in the brain are emerging as a critical regulator of many different neuronal pathways, while deregulation of these RNA modifications may be associated with neurological disorders and developmental diseases .

properties

IUPAC Name

N-(2-morpholin-4-ylethyl)-4-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c16-15(17)12-3-1-11(2-4-12)13-5-6-14-7-9-18-10-8-14/h1-4,13H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWUVRJDVZZNZGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501275269
Record name N-(4-Nitrophenyl)-4-morpholineethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501275269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Morpholinoethyl)-4-nitroaniline

CAS RN

77755-81-8
Record name N-(4-Nitrophenyl)-4-morpholineethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77755-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Nitrophenyl)-4-morpholineethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501275269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 7.5 mL of p-fluoronitrobenzene, 10.25 mL 2-morpholin-4-yl-ethylamine and 15 mL N,N-diisopropylamine in 36 mL dioxane is heated at 105° C. for 2 days. The reaction mixture is cooled to room temperature, diluted with dichloromethane (360 mL) and washed with water (3×290 mL). Upon evaporation to dryness, the dichloromethane layer yields the (2-morpholin-4-yl-ethyl)-(4-nitro-phenyl)-amine product, which is recrystallized from methanol.
Quantity
7.5 mL
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10.25 mL
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15 mL
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36 mL
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360 mL
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Synthesis routes and methods II

Procedure details

A 50 mL round bottom flask was dried in an oven overnight and cooled to room temperature under Ar(g). The flask was charged with fluoronitrobenzene (0.187 mL, 1.77 mmol), 2-Morpholin-4-yl-ethylamine (0.299 g, 2.30 mmol) and dioxane (9.0 mL). To the solution, diisopropyl ethyl amine (0.463 mL, 2.66 mmol) was added dropwise and allowed to stir at 105° C. for 48 h. The mixture was extracted with EtOAc (3×30 mL), and with brine (2×30 mL). The combined organic layers were then dried over anhydrous Na2SO4, filtered and concentrated in vacuo. The crude mixture was then purified over silica (10% MeOH/90% CHCl3) affording (2-Morpholin-4-yl-ethyl)-(4-nitro-phenyl)-amine as a yellow solid (0.315 g, 1.26 mmol, 71% yield).
Quantity
0.187 mL
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Reaction Step One
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0.299 g
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reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
0.463 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

Using 1-iodo-4-nitro-benzene (500 mg) instead of 1-bromo-3-nitro-benzene, and 2-morpholin-4-yl-ethylamine (316 mg) instead of morpholine, in the same manner as Step A in Example 1-D-105, the desired compound was obtained (315 mg, 62%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
316 mg
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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